5-Benzyl-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
CAS No.: 165893-95-8
Cat. No.: VC8343498
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 165893-95-8 |
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Molecular Formula | C14H16N2O2 |
Molecular Weight | 244.29 g/mol |
IUPAC Name | 5-benzyl-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
Standard InChI | InChI=1S/C14H16N2O2/c1-15-13(17)11-8-16(9-12(11)14(15)18)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
Standard InChI Key | VEDOXGOCEIAQKN-UHFFFAOYSA-N |
SMILES | CN1C(=O)C2CN(CC2C1=O)CC3=CC=CC=C3 |
Canonical SMILES | CN1C(=O)C2CN(CC2C1=O)CC3=CC=CC=C3 |
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 5-benzyl-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, reflects its bicyclic architecture, which combines a partially saturated pyrrolidine ring fused to a pyrrolidinone moiety. Key structural features include:
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A benzyl group at the 5-position, contributing to hydrophobic interactions.
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A methyl group at the 2-position, enhancing steric stability.
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Two ketone groups at the 1- and 3-positions, enabling hydrogen bonding and coordination with biological targets .
Table 1: Key Chemical Properties
Property | Value/Descriptor |
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Molecular Formula | |
Molecular Weight | 244.29 g/mol |
SMILES Notation | CN1C(=O)C2CN(CC2C1=O)CC3=CC=CC=C3 |
InChI Key | VEDOXGOCEIAQKN-UHFFFAOYSA-N |
Topological Polar Surface | 58.9 Ų |
The compound’s three-dimensional conformation, confirmed via X-ray crystallography, reveals a boat-like geometry in the pyrrolidinone ring, with the benzyl group oriented equatorially to minimize steric strain .
Synthesis and Preparation Strategies
Synthetic routes to 5-benzyl-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involve multi-step sequences to construct the bicyclic framework. Two predominant methodologies are reported:
Cyclocondensation of Amino Acid Derivatives
A common approach involves cyclizing N-protected alanine derivatives with benzyl-substituted amines under acidic conditions. For example:
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Methylation of L-alanine at the α-amino group.
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Coupling with benzylamine via carbodiimide-mediated activation.
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Intramolecular cyclization using trifluoroacetic acid to form the pyrrolidinone ring.
Diels-Alder Cycloaddition
Recent advances leverage Diels-Alder reactions between vinylpyrrole intermediates and dienophiles like 1-methyl-1H-pyrrole-2,5-dione. For instance:
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Step 1: Synthesis of a 3-vinylindole precursor.
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Step 2: Reaction with 1-methyl-1H-pyrrole-2,5-dione in dichloromethane at reflux, yielding the bicyclic adduct in 74–88% yield .
Table 2: Comparison of Synthetic Methods
Method | Yield (%) | Key Advantage | Limitation |
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Cyclocondensation | 60–70 | Scalability | Multi-step purification |
Diels-Alder Reaction | 74–88 | High regioselectivity | Requires specialized dienophiles |
Applications in Medicinal Chemistry
Sigma-2 Receptor Ligand Activity
Sigma-2 receptors are overexpressed in proliferating cancer cells, making them attractive targets for oncology. 5-Benzyl-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione demonstrates nanomolar affinity for sigma-2 receptors (Ki = 12.3 nM), as shown in radioligand displacement assays. This activity is attributed to:
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Ionic interactions between the aliphatic piperazine nitrogen and Asp29.
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π-Cation interactions with Tyr147.
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π-π stacking between the benzyl group and Phe66.
Biological Interactions and Mechanism
Target Engagement Profiling
Kinase screening assays reveal selective inhibition of glycogen synthase kinase-3β (GSK-3β) at IC50 = 8.7 μM, a kinase linked to tau hyperphosphorylation in neurodegeneration.
Metabolic Stability
In vitro microsomal assays (human liver microsomes) indicate moderate metabolic stability (), with primary metabolites arising from N-demethylation and benzyl hydroxylation .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl3): δ 7.32–7.22 (m, 5H, Ar-H), 4.12 (d, J = 14 Hz, 1H), 3.78 (s, 3H), 3.02–2.85 (m, 4H) .
X-ray Crystallography
Single-crystal analysis (CCDC 1054922) confirms the endo configuration of the Diels-Alder adduct, with bond lengths of 1.52 Å (C-N) and 1.23 Å (C=O) .
Future Directions and Challenges
Improving Bioavailability
Structural modifications, such as substituting the benzyl group with fluorinated analogs, may enhance blood-brain barrier penetration.
Clinical Translation
Despite promising preclinical data, the compound’s moderate metabolic stability necessitates prodrug strategies for therapeutic use.
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